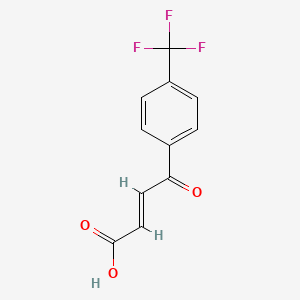
4'-Methoxy-4-methyl-7-hydroxyflavylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride is a synthetic flavylium salt, a class of compounds known for their vibrant colors and photochemical properties Flavylium ions are structurally related to anthocyanins, the pigments responsible for the red, blue, and purple colors in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under acidic conditions. The reaction proceeds through the formation of a chalcone intermediate, which cyclizes to form the flavylium ion. The final product is obtained by treating the flavylium ion with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the flavylium ion to its corresponding leuco form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Leuco flavylium forms.
Substitution: Various substituted flavylium derivatives depending on the reagents used.
Scientific Research Applications
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride has several applications in scientific research:
Chemistry: Used as a model compound to study the photochemical and photophysical properties of flavylium ions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized as a dye in various applications, including textiles and food coloring.
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride involves its ability to undergo excited state proton transfer (ESPT). Upon light absorption, the compound transitions to an excited state, where it can transfer a proton to a nearby acceptor. This process is highly efficient and can lead to the generation of reactive species that can interact with various molecular targets, including DNA, proteins, and lipids.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-7-hydroxyflavylium chloride
- 4’,7-Dihydroxyflavylium chloride
- 4-Methoxy-7-hydroxyflavylium chloride
Comparison
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and photophysical properties. Compared to 4-Methyl-7-hydroxyflavylium chloride, the methoxy group at the 4’ position enhances its electron-donating ability, potentially increasing its stability and reactivity in certain reactions. Similarly, compared to 4’,7-Dihydroxyflavylium chloride, the methoxy group provides different solubility and interaction characteristics.
Properties
CAS No. |
83615-98-9 |
|---|---|
Molecular Formula |
C17H15ClO3 |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methylchromenylium-7-ol;chloride |
InChI |
InChI=1S/C17H14O3.ClH/c1-11-9-16(12-3-6-14(19-2)7-4-12)20-17-10-13(18)5-8-15(11)17;/h3-10H,1-2H3;1H |
InChI Key |
KPNXKMQXEHQVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[O+]C2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


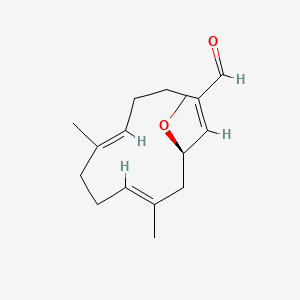

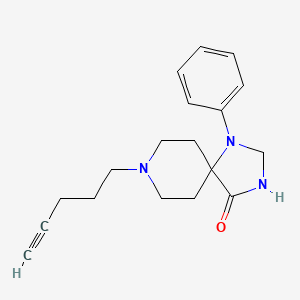
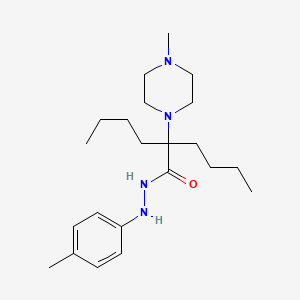

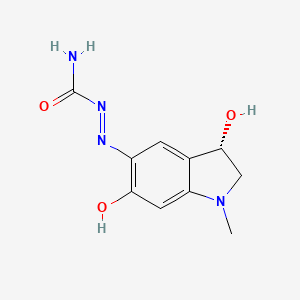
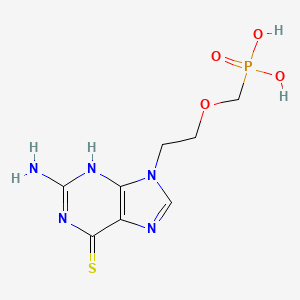

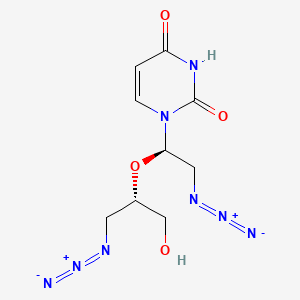

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
